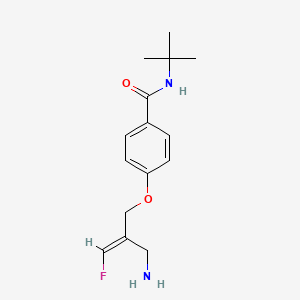
(E)-4-((2-(Aminomethyl)-3-fluoroallyl)oxy)-N-(tert-butyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-((2-(Aminomethyl)-3-fluoroallyl)oxy)-N-(tert-butyl)benzamide is a complex organic compound with a unique structure that includes a benzamide core, a fluoro-substituted propenyl group, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((2-(Aminomethyl)-3-fluoroallyl)oxy)-N-(tert-butyl)benzamide typically involves multiple steps. One common approach is the reaction of a benzamide derivative with a fluoro-substituted propenylamine under specific conditions. The reaction is often mediated by catalysts such as CuI and bases like NaHCO3 in solvents like acetonitrile . The amidation process is carried out at room temperature, leading to moderate to good yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(E)-4-((2-(Aminomethyl)-3-fluoroallyl)oxy)-N-(tert-butyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro-substituted propenyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
(E)-4-((2-(Aminomethyl)-3-fluoroallyl)oxy)-N-(tert-butyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-4-((2-(Aminomethyl)-3-fluoroallyl)oxy)-N-(tert-butyl)benzamide involves its interaction with specific molecular targets. The fluoro-substituted propenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the benzamide core can interact with receptor sites, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Benzamide derivatives: Compounds with similar benzamide cores but different substituents.
Fluoroalkenes: Compounds with fluoro-substituted alkenes but different functional groups.
Aminomethyl derivatives: Compounds with aminomethyl groups attached to different cores.
Uniqueness
(E)-4-((2-(Aminomethyl)-3-fluoroallyl)oxy)-N-(tert-butyl)benzamide is unique due to its combination of a benzamide core, a fluoro-substituted propenyl group, and a tert-butyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
1478364-40-7 |
|---|---|
Molecular Formula |
C15H21FN2O2 |
Molecular Weight |
280.34 g/mol |
IUPAC Name |
4-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N-tert-butylbenzamide |
InChI |
InChI=1S/C15H21FN2O2/c1-15(2,3)18-14(19)12-4-6-13(7-5-12)20-10-11(8-16)9-17/h4-8H,9-10,17H2,1-3H3,(H,18,19)/b11-8+ |
InChI Key |
OWNSXNXYELKDSO-DHZHZOJOSA-N |
SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)OCC(=CF)CN |
Isomeric SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)OC/C(=C/F)/CN |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)OCC(=CF)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


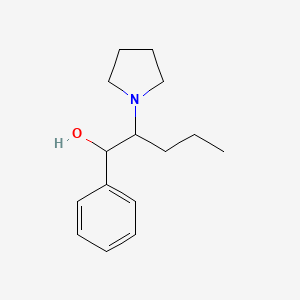
![tert-Butyl 2-bromo-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate](/img/structure/B1652483.png)
![7-O-tert-butyl 3-O-methyl 2-(trifluoromethylsulfonyloxy)-5,6,8,9-tetrahydropyrido[2,3-d]azepine-3,7-dicarboxylate](/img/structure/B1652484.png)
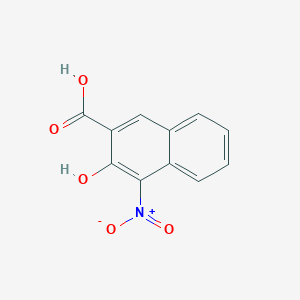
![2-({[4-(2-fluorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide](/img/structure/B1652487.png)
![4-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]butanoic acid](/img/structure/B1652489.png)
![5-Fluorospiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride](/img/structure/B1652492.png)
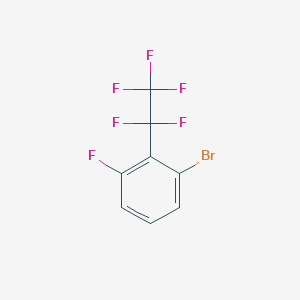

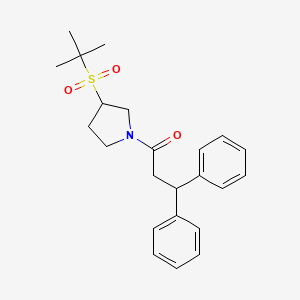

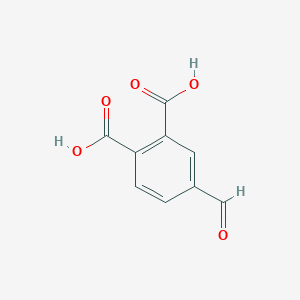
![Thiazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1652501.png)

